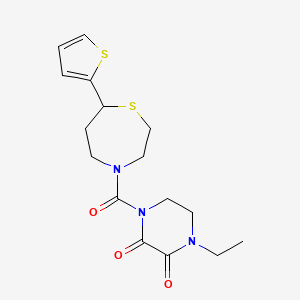

1-Ethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione

Description

Properties

IUPAC Name |

1-ethyl-4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-2-17-7-8-19(15(21)14(17)20)16(22)18-6-5-13(24-11-9-18)12-4-3-10-23-12/h3-4,10,13H,2,5-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZQJNJFECDCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Thiazepane ring : A seven-membered ring containing nitrogen and sulfur atoms.

- Thiophene substitution : A thiophene group at position 7.

- Piperazine core : The piperazine moiety contributes to its pharmacological properties.

The molecular formula is , with a molecular weight of approximately 304.42 g/mol.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it can inhibit tumor cell growth, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in tumor progression.

Antimicrobial Activity

Preliminary studies have demonstrated moderate antibacterial activity against various strains of bacteria. For instance, a comparative study showed inhibition zones of 17 mm against Escherichia coli and 15 mm against Staphylococcus aureus when tested using the hole plate method . This suggests that the compound could be a candidate for further development in antimicrobial therapies.

Antinociceptive Activity

The compound has also been evaluated for its analgesic properties. In animal models, it exhibited pronounced antinociceptive activity with low toxicity profiles, indicating its potential as a pain management agent.

The precise mechanisms by which 1-Ethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating various biological pathways involved in disease processes .

Comparative Studies

To better understand the biological activity of this compound, it is essential to compare it with similar thiazepane and thiophene-containing compounds. The following table summarizes key findings from comparative studies:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Ethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione | Antitumor, Antimicrobial | Enzyme interaction |

| N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | Antitumor | Modulation of tumor growth pathways |

| 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione | Antibacterial | Disruption of bacterial cell wall synthesis |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.

- Antimicrobial Testing : Clinical isolates tested against this compound showed promising results in inhibiting growth compared to standard antibiotics.

- Toxicity Assessment : In vitro cytotoxicity assays on human cell lines revealed that the compound exhibits low toxicity levels, making it a suitable candidate for further development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The piperazine-2,3-dione core is a common motif in bioactive compounds. Key structural variations among analogs include:

- Substituents at N1 and N4 :

- Ethyl group (N1) : Present in the target compound, this aliphatic substituent may reduce polarity compared to aromatic groups (e.g., benzyl or methoxyphenyl in and ).

- Thiazepane-thiophene (N4) : The 1,4-thiazepane ring (a seven-membered sulfur-containing ring) fused with a thiophene distinguishes this compound from derivatives with simpler acyl groups (e.g., acetyl or benzodioxin-carbonyl in and ).

- Conformational Analysis: Piperazine-2,3-dione rings typically adopt a half-chair conformation, as seen in 1,4-dimethylpiperazine-2,3-dione (). This conformation facilitates intermolecular hydrogen bonding (C–H⋯O), which influences crystal packing and solubility .

Physicochemical Properties

Q & A

Q. Advanced Research Focus

- Protecting Groups : Temporarily shield reactive amines (e.g., Boc or Fmoc groups) during coupling steps. For example, LiAlH₄ reduction of nitriles to amines in anhydrous ether prevents side reactions .

- Catalytic Optimization : Screen coupling agents (e.g., HATU vs. TBTU) and bases (NEt₃ vs. DIPEA) to enhance efficiency. Evidence shows TBTU in DMF/NEt₃ achieves >80% yield for analogous amide bonds .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, while THF is ideal for LiAlH₄ reductions .

How can computational modeling predict the compound’s bioactivity and guide structural modifications?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, the thiophene moiety may engage in π-π stacking with aromatic residues in active sites.

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups on piperazine) with activity data. Parameters like logP (2.1–3.5) and TPSA (75–90 Ų) influence membrane permeability .

- MD Simulations : Assess stability of the thiazepane-piperazine scaffold in aqueous environments (GROMACS, AMBER) to prioritize derivatives with enhanced solubility .

How should researchers address contradictions in reported biological activity data?

Q. Data Contradiction Analysis

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the dione ring) that might interfere with activity measurements .

- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., HEK293 vs. HeLa) to confirm target specificity .

What experimental design considerations are critical for handling hazardous intermediates?

Q. Advanced Safety & Workflow

- Toxic Byproducts : Monitor for CO/N₂O emissions during high-temperature reactions (e.g., thiazepane ring closure) using FTIR gas analysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves and polycarbonate face shields when handling corrosive intermediates (e.g., acyl chlorides) .

- Waste Management : Quench reactive residues (e.g., LiAlH₄) with ethyl acetate/water mixtures before disposal .

What analytical techniques resolve stereochemical uncertainties in the thiazepane ring?

Q. Advanced Characterization

- X-ray Crystallography : Resolve absolute configuration of the 7-membered thiazepane ring. A related bicyclic compound confirmed chair-like conformations via crystallography .

- NOESY NMR : Detect through-space correlations between thiophene protons and adjacent methylene groups to assign substituent orientation .

- VCD Spectroscopy : Differentiate enantiomers by analyzing vibrational circular dichroism patterns in the 1600–800 cm⁻¹ range .

How can researchers evaluate the compound’s metabolic stability in preclinical models?

Q. Advanced Pharmacokinetics

- Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH to measure t₁/₂. Use LC-MS/MS to quantify parent compound depletion .

- CYP450 Inhibition Screening : Test against isoforms 3A4/2D6 via fluorescence-based assays. Piperazine derivatives often show moderate CYP2D6 inhibition (IC₅₀ ~10 µM) .

- Plasma Protein Binding : Employ equilibrium dialysis (37°C, 4 hours) to assess unbound fraction, critical for dose extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.